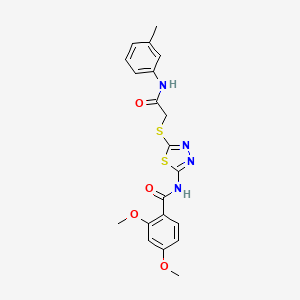
Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride” is a chemical compound with the molecular formula C7H10ClNO3 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9NO3.ClH/c1-10-7(9)6(8)5-3-2-4-11-5;/h2-4,6H,8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . Its molecular weight is 191.61 . Unfortunately, other specific physical and chemical properties like density, boiling point, etc., are not available in the retrieved data.Scientific Research Applications
Formation and Biological Activity of Furan Derivatives
Furan derivatives, including Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride, have been studied for their formation through Maillard-type reactions, showing potential in food chemistry and materials science. These compounds are formed under specific conditions, revealing the intricate pathways of organic synthesis and degradation processes in food products. For instance, the formation of furan and methylfuran in model systems based on sugars and amino acids underlines the chemical versatility of furan derivatives, which might be leveraged in synthesizing related compounds like this compound (Limacher et al., 2008).
Synthesis and Applications in Material Science
Research on furan-based compounds extends into materials science, where their applications in creating novel materials are explored. For example, furan derivatives have been used in the synthesis of hydrogels through Diels-Alder reactions, demonstrating the utility of these compounds in developing biocompatible materials with potential medical applications (Stewart et al., 2016). Such research avenues suggest that this compound could be investigated for similar applications.
Pharmacological Potential
The biological activity of furan derivatives has been a subject of pharmacological interest. Studies on compounds such as Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have evaluated their cytotoxicity against cancer cell lines, indicating the potential of furan derivatives in drug development (Phutdhawong et al., 2019). This suggests that this compound could be explored for its pharmacological activities.
Synthesis and Chemical Properties
The chemical synthesis and properties of furan derivatives have been extensively studied, providing insights into the manipulation of these compounds for various applications. The synthesis involves intricate chemical pathways, offering a foundation for developing new synthetic strategies for compounds like this compound. Research on related furan compounds highlights the potential for innovation in synthetic organic chemistry, materials science, and pharmacology (Reddy et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
This compound may interact with various biological targets due to its complex structure, which includes a furan ring and an amino group .
Mode of Action
Compounds with similar structures have been known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one being an electrophile and the other a nucleophile, in the presence of a palladium catalyst .
Biochemical Pathways
It’s plausible that this compound could influence pathways involving carbon-carbon bond formation, given its potential involvement in suzuki–miyaura cross-coupling reactions .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound .
Result of Action
The compound’s effects would likely depend on its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride .
Properties
IUPAC Name |
methyl 2-amino-2-(furan-2-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-10-7(9)6(8)5-3-2-4-11-5;/h2-4,6H,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRORVLPRCBTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CO1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
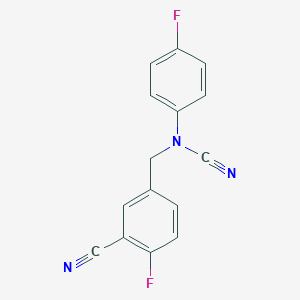
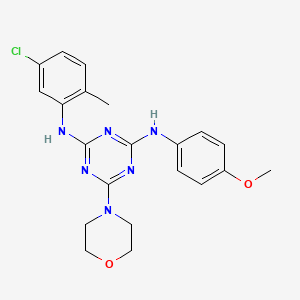
![(4-Methylthiadiazol-5-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2591554.png)
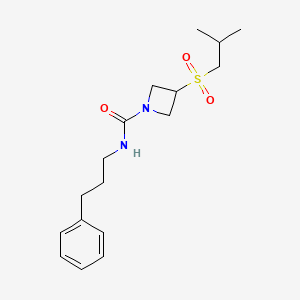
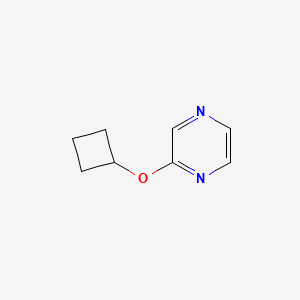
![2-[[4-(Methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2591558.png)
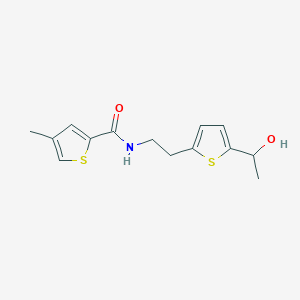
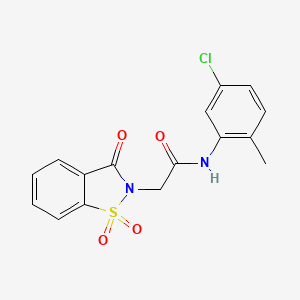
![N-(4-chlorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2591562.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2591563.png)


![N-({5-[(2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide](/img/structure/B2591569.png)
